molecular formula C19H22N6O2 B2578226 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea CAS No. 950473-12-8

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

Cat. No. B2578226
CAS RN: 950473-12-8
M. Wt: 366.425
InChI Key: SDRWEZQMNAGYDY-UHFFFAOYSA-N
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Description

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea, also known as ETKU, is a compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Antidiabetic Activity

Pyrazoline derivatives, including the title compound, have been reported to display antidiabetic properties . Researchers have explored their potential in managing blood glucose levels and improving insulin sensitivity.

Antitubercular Activity

The compound’s pharmacological activity against Mycobacterium tuberculosis (MTB) is of interest. It may inhibit the growth of MTB strains, making it a candidate for antitubercular drug development .

Antidepressant Properties

Some pyrazoline derivatives exhibit antidepressant effects. Investigating the impact of this compound on neurotransmitter systems and mood regulation could provide valuable insights .

Anticonvulsant Potential

Researchers have studied pyrazoline derivatives for their anticonvulsant activity. Evaluating the compound’s effect on seizure models and neuronal excitability could be informative .

Antimicrobial Properties

The title compound may possess antimicrobial properties. Assessing its efficacy against various pathogens, including bacteria and fungi, is essential for understanding its potential therapeutic applications .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Investigating whether the compound exhibits anti-inflammatory effects could lead to novel therapeutic strategies .

properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-2-27-17-10-8-16(9-11-17)25-18(22-23-24-25)14-21-19(26)20-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRWEZQMNAGYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

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